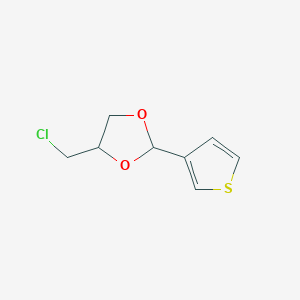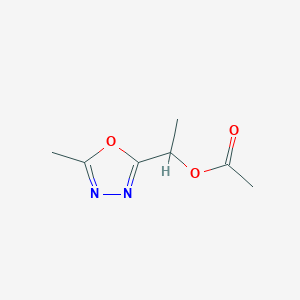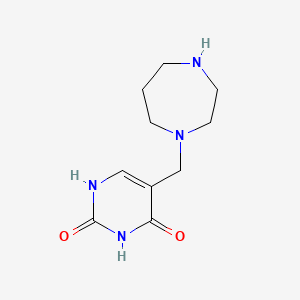![molecular formula C12H11FN4O2 B1470971 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione CAS No. 1597781-27-5](/img/structure/B1470971.png)
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
Vue d'ensemble
Description
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a useful research compound. Its molecular formula is C12H11FN4O2 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Méthodes de synthèse
Le composé peut être synthétisé à partir de matières premières de départ facilement disponibles. La voie de synthèse est simple et ne produit pas une grande quantité de sous-produits, ce qui la rend favorable à la production industrielle .
Chimie médicinale
Le composé fait partie d'une bibliothèque ciblée de petites molécules de 5,6,7,8-tétrahydro[1,2,4]triazolo[4,3-a]pyrazines. Ces composés sont considérés comme des blocs de construction pour la chimie médicinale .
Activité antibactérienne
Le composé a montré des activités antibactériennes. En particulier, il a été testé contre des souches de Staphylococcus aureus (S. aureus) et d'Escherichia coli (E. coli) .
Intermédiaire pharmaceutique
Le composé est utilisé comme intermédiaire pharmaceutique dans la production de sitagliptine, un nouveau médicament antidiabétique .
Analyse de la contamination
Le composé a été étudié dans le contexte de la contamination par les N-nitrosamines dans les produits pharmaceutiques à base de sitagliptine .
Découverte de médicaments
Le composé est considéré comme une "structure privilégiée" dans la découverte de médicaments. Il fournit des ligands puissants pour de nombreux récepteurs et peut être utilisé comme une plateforme pour une dérivatisation ultérieure afin de découvrir de nouveaux agonistes et antagonistes des récepteurs .
Mécanisme D'action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways include the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways results in the suppression of cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also induces apoptosis in A549 cells . These effects are likely due to the compound’s inhibition of c-Met and VEGFR-2 signaling pathways .
Analyse Biochimique
Biochemical Properties
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition leads to increased insulin production and decreased glucagon production in the pancreas . Additionally, the compound interacts with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the insulin signaling pathway, leading to enhanced glucose uptake by cells . Furthermore, it impacts gene expression by upregulating genes involved in insulin production and downregulating those involved in glucagon production . These effects collectively contribute to improved cellular metabolism and function.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin and glucagon levels . Additionally, the compound influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time . This degradation can impact the compound’s efficacy in biochemical assays and other experimental settings.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glucose metabolism without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys . Additionally, it interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) during its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through several mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas . This distribution pattern is consistent with its role in modulating glucose metabolism.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Propriétés
IUPAC Name |
7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPPNCFFXPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)


![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)



![[1-(6-Methylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1470909.png)


